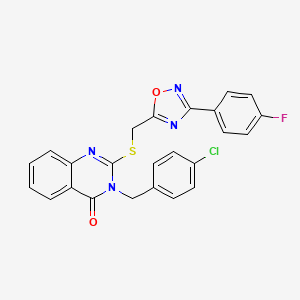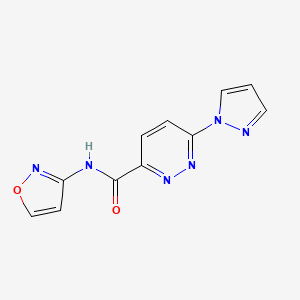![molecular formula C18H14ClF6N3O B2401164 N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide CAS No. 2085690-53-3](/img/structure/B2401164.png)
N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide” is a chemical compound. It is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Wissenschaftliche Forschungsanwendungen
1. Role in Fungicide Development
Fluazinam, a compound closely related to N-[1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide, exhibits significant structural characteristics that contribute to its efficacy as a fungicide. The molecular structure demonstrates distinct dihedral angles between pyridine and benzene rings, contributing to its stability and reactivity. This finding provides insights into the development of more effective fungicides leveraging similar molecular frameworks (Jeon et al., 2013).
2. Potential in Epilepsy and Pain Management
A derivative of this compound has shown potential as a KCNQ2/Q3 potassium channel opener, exhibiting significant activity in animal models for epilepsy and pain. The compound's efficacy is grounded in its selective channel modulation, which can be a basis for novel therapies in neurological disorders (Amato et al., 2011).
3. Antimycobacterial Activity
Research has indicated that N-pyridinylbenzamides, including derivatives of the subject compound, display promising antimycobacterial properties. This includes significant minimum inhibitory concentration (MIC) values against various Mycobacterium species, highlighting its potential as a base structure for developing new antimycobacterial drugs (Nawrot et al., 2020).
4. Application in Tyrosine Kinase Inhibition for Cancer Therapy
The compound has been studied as a precursor in the synthesis of Flumatinib, a novel antineoplastic tyrosine kinase inhibitor. It shows significant promise in the treatment of chronic myelogenous leukemia, indicating its role in cancer therapy (Gong et al., 2010).
5. Neuroleptic Activity in Psychosis Treatment
This compound's derivatives have been explored for their neuroleptic activities, showing potent inhibitory effects on stereotyped behavior in animal models. This suggests their potential application in treating psychiatric disorders like psychosis (Iwanami et al., 1981).
Eigenschaften
IUPAC Name |
N-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrrolidin-3-yl]-2-(trifluoromethyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClF6N3O/c19-14-7-10(17(20,21)22)8-26-15(14)28-6-5-11(9-28)27-16(29)12-3-1-2-4-13(12)18(23,24)25/h1-4,7-8,11H,5-6,9H2,(H,27,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWPQDYXXLAYMGJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1NC(=O)C2=CC=CC=C2C(F)(F)F)C3=C(C=C(C=N3)C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClF6N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-[(4R)-2-(1H-Imidazol-2-yl)-4-methoxypyrrolidine-1-carbonyl]pyridine-2-carbonitrile](/img/structure/B2401081.png)


![2-[(4-Methoxyphenyl)methyl]-4-methylpentanoic acid](/img/structure/B2401086.png)
![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)




![Ethyl 5-[[2-(4-chlorophenyl)acetyl]amino]-3-(4-methoxyphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2401099.png)
![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)
![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)


